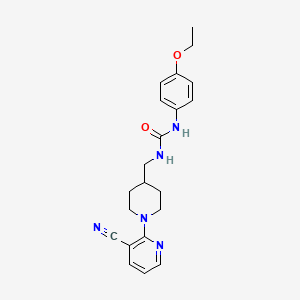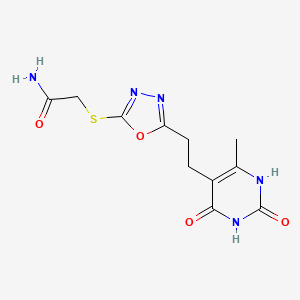![molecular formula C15H12FNO4S B2864970 4-fluoro-3-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid CAS No. 1111561-86-4](/img/structure/B2864970.png)
4-fluoro-3-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-fluoro-3-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid” is a complex organic compound. It likely contains a benzoic acid group, which is a common component in various pharmaceuticals and is known for its antimicrobial properties .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds such as 4-Fluorobenzoic acid can be prepared via the Schiemann reaction . This involves diazotizing a 4-aminobenzoic acid, introducing fluoride using tetrafluoroborate, and then hydrolyzing the ester to convert it back to the free acid .Scientific Research Applications
Herbicide Activity and Selectivity Enhancement
The introduction of fluorine atoms into herbicidal compounds has shown to significantly alter their activity and selectivity. Studies have demonstrated that fluorine substitution in herbicides can result in enhanced broad-leaf activity and selectivity in various crops such as rice, cereals, and maize. This is exemplified by the synthesis of fluorinated analogues of bentranil, highlighting the role of fluorine in improving herbicidal properties. Moreover, fluorinated anthranilic acids serve as precursors for synthesizing sulfonylurea compounds, indicating the utility of fluorine substitution in developing more effective and selective herbicides (Hamprecht, Würzer, & Witschel, 2004).
Advancements in Proton Exchange Membranes for Fuel Cells
Research into sulfonated polymers has led to the development of high-performance materials for fuel cell applications. Specifically, the synthesis of sulfonated poly(arylene ether sulfone)s with fluorinated components demonstrates their potential as efficient proton exchange membranes (PEMs). These materials exhibit high proton conductivity and mechanical stability, making them suitable for use in fuel cells. The incorporation of fluorinated groups into the polymer backbone contributes to improved water uptake and membrane properties, thereby enhancing fuel cell efficiency (Kim, Robertson, & Guiver, 2008).
Environmental Remediation Technologies
Fluorinated compounds have been evaluated for their effectiveness in environmental remediation, particularly in the degradation of persistent organic pollutants. Heat-activated persulfate oxidation of perfluoroalkyl substances (PFAS) in groundwater demonstrates the potential of fluorinated compounds in facilitating the breakdown of contaminants. This approach highlights the role of fluorinated catalysts in enhancing the degradation rates of PFAS, offering a viable method for the remediation of contaminated water sources (Park, Lee, Medina, Zull, & Waisner, 2016).
Biomedical Research Applications
Fluorinated benzoic acid derivatives have been explored for their potential in biomedical applications, including the development of novel drug compounds. For instance, the synthesis and evaluation of hypoglycemic benzoic acid derivatives illustrate the impact of fluorine substitution on medicinal chemistry. These compounds have been studied for their structure-activity relationships, offering insights into the design of more effective therapeutic agents. The research underscores the significance of fluorinated motifs in enhancing drug properties and efficacy (Grell, Hurnaus, Griss, Sauter, Rupprecht, Mark, Luger, Nar, Wittneben, & Müller, 1998).
properties
IUPAC Name |
4-fluoro-3-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO4S/c16-13-7-6-12(15(18)19)10-14(13)17-22(20,21)9-8-11-4-2-1-3-5-11/h1-10,17H,(H,18,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIAYRCVANQFEV-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C=CC(=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=C(C=CC(=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(2-phenylethenesulfonamido)benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide](/img/structure/B2864889.png)
![N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2864890.png)

![7-isopentyl-1-isopropyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2864894.png)

![N-{3-[5-(4-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2864897.png)
![1-(3-chloro-4-methylphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2864899.png)

![S-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]-5-hydroxy-3-(thiophen-3-yl)pentane-1-sulfonamido](/img/structure/B2864903.png)
![(Z)-4-cyano-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2864904.png)
![Tert-butyl 3-[(6-chloropyridazine-3-carbonyl)-methylamino]azetidine-1-carboxylate](/img/structure/B2864906.png)

